Product packaging for 2-Fluoro-5-iodopyridin-4-amine(Cat. No.:)

2-Fluoro-5-iodopyridin-4-amine

Cat. No.: B11872997
M. Wt: 238.00 g/mol
InChI Key: GLQRNWVVNMJCFO-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Pyridine (B92270) Chemistry and Heterocyclic Synthesis

Halogenated pyridines are a cornerstone of heterocyclic chemistry, a branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. These compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms onto the pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological activity.

The process of selectively introducing halogens into the pyridine ring can be challenging but is crucial for creating diverse molecular architectures. Current time information in Bangalore, IN. Halogenated heterocycles, such as 2-Fluoro-5-iodopyridin-4-amine, are valuable intermediates in organic synthesis because the halogen atoms can be selectively replaced or can participate in various cross-coupling reactions. smolecule.com This allows for the construction of more complex molecules with precise control over their three-dimensional structure. The presence of a fluorine atom, in particular, can enhance a molecule's metabolic stability and binding affinity to biological targets.

Importance of Dihalogenated Aminopyridine Derivatives as Research Scaffolds

Dihalogenated aminopyridine derivatives, a class to which this compound belongs, are recognized as privileged scaffolds in medicinal chemistry. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of related compounds. These derivatives are particularly valuable in drug discovery as they provide a template for synthesizing molecules that can interact with biological targets such as enzymes and receptors. smolecule.com

The strategic placement of two different halogen atoms, such as fluorine and iodine, on the aminopyridine ring offers orthogonal reactivity. This means that one halogen can be selectively reacted while the other remains intact, allowing for a stepwise and controlled synthesis of complex molecules. This feature is highly desirable in the development of new therapeutic agents, including kinase inhibitors for cancer therapy. google.comrsc.org The amino group on the pyridine ring also provides a key site for further chemical modification, contributing to the scaffold's versatility.

Historical Development and Evolution of Substituted Pyridinamines in Academic Discovery

The study of pyridine and its derivatives has a rich history dating back to the 19th century. thieme-connect.de Initially isolated from coal tar, pyridine's aromatic and basic properties spurred extensive research into its chemistry. The development of methods to introduce various substituents, including amino groups, onto the pyridine ring has been a continuous area of investigation.

Early synthetic methods often involved harsh reaction conditions and offered limited control over the position of the substituents. However, the advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of substituted pyridinamines. These methods allow for the precise and efficient introduction of a wide range of functional groups, enabling the creation of diverse libraries of compounds for biological screening and materials science applications. The evolution of these synthetic strategies has paved the way for the development and study of complex molecules like this compound.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1807076-27-2
Molecular Formula C5H4FIN2
Molecular Weight 238.00 g/mol
Appearance Solid or semi-solid
Purity Typically ≥98%
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C

Research Applications of this compound

Application AreaDescription of Use
Medicinal Chemistry A key building block for the synthesis of complex organic molecules with potential therapeutic applications, including the development of kinase inhibitors. smolecule.comgoogle.com
Organic Synthesis A versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds. smolecule.com
Materials Science Utilized in the creation of specialty chemicals and advanced materials with specific electronic and physical properties due to its halogenated structure. smolecule.com
Biochemical Research Employed as a molecular probe to study enzyme mechanisms and interactions with biological targets. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FIN2 B11872997 2-Fluoro-5-iodopyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4FIN2

Molecular Weight

238.00 g/mol

IUPAC Name

2-fluoro-5-iodopyridin-4-amine

InChI

InChI=1S/C5H4FIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)

InChI Key

GLQRNWVVNMJCFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)I)N

Origin of Product

United States

Mechanistic Investigations and Reactivity Studies of 2 Fluoro 5 Iodopyridin 4 Amine Scaffolds

Analysis of C-N Bond Formation Mechanisms

Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, essential for constructing numerous pharmaceuticals and functional materials. On the 2-fluoro-5-iodopyridin-4-amine scaffold, amination can theoretically proceed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, with the regiochemical outcome dictated by the interplay of halogen reactivity, electronic effects, and steric factors.

The reactivity of halogens in nucleophilic aromatic substitution is complex and often depends on the specific reaction mechanism. In a typical SNAr reaction, which proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate, the rate-determining step is usually the initial nucleophilic attack. In this context, fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which stabilizes the intermediate and lowers the activation barrier of the first step. This often leads to a reactivity order of F > Cl > Br > I, making the C-F bond a primary target for SNAr.

In contrast, for metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, the mechanism is entirely different and begins with the oxidative addition of the aryl halide to a low-valent metal center (typically palladium). The rate of this step is highly dependent on the C-X bond strength, leading to a clear reactivity sequence of I > Br > Cl > F. Thus, under palladium catalysis, amination would be expected to occur selectively at the C-I bond.

Some studies on nitro-activated iodo-compounds have shown that reactions with bulky amines can lead to reductive dehalogenation, which competes with the expected nucleophilic substitution, suggesting a potential radical mechanism under certain conditions.

Regioselectivity in the amination of polyhalogenated pyridines is governed by a combination of electronic and steric effects. The pyridine (B92270) ring is inherently electron-deficient, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.

Electronic Factors:

Ring Nitrogen: The nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. In this compound, the C2 position is highly activated.

Halogen Substituents: The fluorine atom at C2 is a potent electron-withdrawing group, further enhancing the electrophilicity of the carbon it is attached to.

Amino Group: The existing amino group at C4 is electron-donating by resonance, which generally deactivates the ring towards nucleophilic attack. However, its directing influence can modulate the reactivity of the remaining positions.

Steric Factors: While electronic effects often dominate, the steric profile of both the substrate and the incoming nucleophile can play a significant role. Reactions involving sterically hindered amines may show low nucleophilicity or favor attack at the less encumbered position. However, experimental studies on related pyridyne systems have shown that the major products often arise from transition states that are more sterically hindered but electronically favored, highlighting the primacy of electronic considerations. For this compound, amination at the C2 position would be subject to steric influence from the adjacent C3-hydrogen and the incoming nucleophile.

A study on the selective amination of polyhalogenated pyridines demonstrated that under base-promoted, metal-free conditions, functionalization often occurs with high regiospecificity at the ortho position.

A novel mechanism, termed Proton Transfer Dual Ionization (PTDI) SNAr, has been proposed for certain nucleophilic substitutions on halogenated heterocycles, particularly in the context of thioetherification. This pathway is distinct from traditional SNAr and is characterized by its ability to proceed under exceedingly mild conditions, often without the need for light, transition metals, or an external base.

The proposed mechanism involves a rate-limiting proton transfer (RLPT) pre-equilibrium, which results in the ionization of both the nucleophile and the electrophile before the asynchronous, concerted SNAr step. While primarily investigated for C-S bond formation, the PTDI process has been suggested as a potentially general activation mode between coupling partners. Its applicability to C-N bond formation with amines as nucleophiles could represent a new, mild pathway for the amination of scaffolds like this compound, avoiding harsh basic or metallic reagents.

Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The differential reactivity of the C-I and C-F bonds in this compound allows for highly selective functionalization.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron species. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

The key steps of the mechanism are:

Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the electrophile (this compound). This step is rate-determining, and the reactivity order of halogens is I > OTf > Br > Cl >> F. Consequently, the reaction occurs exclusively at the C5-I bond, leaving the C2-F bond untouched.

Transmetalation: The organic group from the activated organoboron reagent (e.g., a boronic acid treated with a base) is transferred to the Pd(II) center. The base is crucial for activating the organoboron compound to facilitate this step.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.

The successful coupling of 2-pyridyl nucleophiles can be challenging, but effective methods have been developed using specific ligands and boronate species, such as lithium triisopropyl 2-pyridylboronates, which can be coupled with a variety of aryl and heteroaryl bromides and chlorides.

ParameterTypical Conditions for Suzuki-Miyaura Coupling
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Phosphine (B1218219) ligands (e.g., PPh₃, PCy₃, P(t-Bu)₃), N-heterocyclic carbenes (NHCs)
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu, KF
Boron Reagent Arylboronic acids, arylboronate esters (e.g., pinacol (B44631) esters), potassium aryltrifluoroborates
Solvent Toluene, Dioxane, THF, DMF, often with addition of water

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically co-catalyzed by palladium and copper complexes.

The mechanistic pathway involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide. Given the halide reactivity order of I > Br > OTf > Cl, the reaction on this compound is highly selective for the C-I bond.

Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine, which can also serve as the solvent) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the coupled alkynyl-pyridine product and regenerate the Pd(0) catalyst.

Studies on related bromo-fluoro-cyanopyridines confirm that Sonogashira coupling proceeds efficiently on the C-Br bond without affecting the C-F bond, further supporting the predicted high selectivity for the more labile C-I bond in the target molecule.

ParameterTypical Conditions for Sonogashira Coupling
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃
Copper Co-catalyst CuI
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃
Solvent THF, DMF, Toluene, or the amine base itself

Mechanisms of Other Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., C-S Coupling)

Beyond C-N bond formation, the this compound scaffold is a competent substrate for other cross-coupling reactions, notably the formation of carbon-sulfur (C-S) bonds. This transformation, often referred to as the Buchwald-Hartwig thiolation, provides a powerful method for synthesizing aryl thioethers. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with a thiol. researchgate.net

The generally accepted mechanism for the palladium-catalyzed C-S coupling of this compound with a thiol (R-SH) is analogous to that of C-N coupling and proceeds through a catalytic cycle (Figure 1). researchgate.netwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a low-valent Pd(0) complex, which is the rate-determining step. The C-I bond at the 5-position of the pyridine ring is significantly weaker than the C-F bond, ensuring chemoselective activation at the iodine-bearing carbon. This step forms a square planar Pd(II) intermediate. libretexts.orglibretexts.org

Ligand Exchange/Thiolate Formation: The amine or a phosphine ligand on the Pd(II) complex is displaced by the thiol. In the presence of a base, the coordinated thiol is deprotonated to form a more nucleophilic thiolate ligand.

Reductive Elimination: The final step is the reductive elimination of the aryl group and the thiolate from the palladium center. This step forms the desired C-S bond, yielding the 5-thioaryl-2-fluoropyridin-4-amine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The choice of ligand is critical in this process, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps. researchgate.net

Figure 1: Catalytic Cycle for Pd-Catalyzed C-S Coupling
A simplified catalytic cycle showing oxidative addition of the iodopyridine to Pd(0), followed by ligand exchange with a thiol, deprotonation to form a thiolate complex, and final reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst.
The cycle illustrates the key steps in the formation of a C-S bond using the this compound scaffold.

Reactivity Profiling of Halogen Substituents in Pyridine Systems

The reactivity of the this compound scaffold is dominated by the distinct properties of its fluorine and iodine substituents. These halogens activate the pyridine ring for different classes of reactions, allowing for selective and sequential functionalization.

The fluorine atom at the C2 position exerts a powerful influence on the electronic properties of the pyridine ring. Due to its extreme electronegativity, fluorine acts as a strong electron-withdrawing group via the inductive effect (-I effect). rsc.orgnih.gov This withdrawal of electron density makes the pyridine ring more electron-deficient, or "π-deficient," significantly increasing its electrophilicity. youtube.com

This enhanced electrophilic character is particularly important for nucleophilic aromatic substitution (SNAr) reactions. In an SNAr mechanism, the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The strong inductive effect of the fluorine atom stabilizes this intermediate, thereby lowering the activation energy and accelerating the reaction. reddit.com

Studies have shown that for SNAr reactions on halopyridines, the reactivity order is F > Cl > Br > I. This is contrary to the leaving group ability of the halides in SN2 reactions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is approximately 320 times faster than the corresponding reaction of 2-chloropyridine. acs.org This highlights that the stabilization of the Meisenheimer complex by the electronegative fluorine atom is the dominant factor in determining the reaction rate, rather than the strength of the carbon-halogen bond. stackexchange.com

Table 1: Relative Reactivity of 2-Halopyridines in SNAr with NaOEt
Halogen (X) at C2-positionRelative Rate Constant (krel)Dominant Electronic Effect
F320Strong Inductive Effect (-I)
Cl1Moderate Inductive Effect (-I)
Br~0.8Weaker Inductive Effect (-I)
I~0.4Weakest Inductive Effect (-I)

While the fluorine atom activates the ring for nucleophilic attack, the iodine atom at the C5 position serves as an excellent "handle" for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. libretexts.orgjk-sci.com The utility of the iodine substituent in these reactions stems from the relative weakness of the carbon-iodine bond compared to other carbon-halogen bonds.

The key step in these catalytic cycles is the oxidative addition of the aryl halide to the metal center (typically palladium). The reactivity of aryl halides in this step follows the order: I > Br > Cl >> F. nih.gov The C-I bond is the longest and weakest among the halogens, requiring a lower activation energy for cleavage and oxidative addition to the Pd(0) catalyst.

This significant difference in reactivity allows for highly chemoselective functionalization of the this compound scaffold. Cross-coupling reactions will occur almost exclusively at the C5 position, leaving the C-F bond at the C2 position intact for potential subsequent SNAr reactions. This orthogonal reactivity is a cornerstone of its utility in synthetic chemistry, enabling the construction of complex molecules through a step-wise functionalization strategy. nih.gov

Reaction Progress Kinetic Analysis (RPKA) in Mechanistic Elucidation

Understanding the intricate details of catalytic cycles, including reaction rates, catalyst stability, and the influence of various components, is crucial for reaction optimization. Reaction Progress Kinetic Analysis (RPKA) has emerged as a powerful methodology for rapidly acquiring comprehensive kinetic and mechanistic information from a minimal number of experiments. researchgate.net

Instead of traditional methods that rely on measuring initial rates, RPKA involves continuously monitoring the concentration of reactants, products, and intermediates over the entire course of a reaction. By applying graphical manipulations to these extensive data sets, a wealth of kinetic information can be extracted. researchgate.net

For a complex catalytic process like the Buchwald-Hartwig reaction, an RPKA study can:

Determine Reaction Orders: By systematically varying the initial concentrations of the aryl halide, amine, base, and catalyst, the kinetic order with respect to each component can be determined. This helps to identify which species are involved in the rate-determining step.

Identify the Catalyst Resting State: The analysis can reveal the state in which the catalyst predominantly exists during the reaction, providing insights into potential bottlenecks in the catalytic cycle.

Probe Catalyst Deactivation: By monitoring the reaction rate over time, any catalyst deactivation pathways can be identified and kinetically profiled. For instance, the formation of unreactive palladium dimers bridged by iodide anions has been identified as a potential issue in couplings involving aryl iodides. libretexts.org

A hypothetical RPKA experiment for the C-S coupling of this compound might involve monitoring the concentrations of the starting material and the thioether product using in-situ techniques like NMR or IR spectroscopy. By comparing the reaction profiles of experiments with different initial concentrations, a detailed kinetic profile can be constructed. This data provides a robust framework for testing mechanistic hypotheses and is invaluable for understanding and improving the efficiency of such catalytic transformations. researchgate.net

Derivatization and Functionalization Strategies of 2 Fluoro 5 Iodopyridin 4 Amine for Complex Molecular Architectures

Introduction of Amide, Amine, and Heterocyclic Moieties via the Amino Group

The primary amino group at the 4-position of 2-Fluoro-5-iodopyridin-4-amine is a key handle for introducing a variety of functional groups, significantly expanding its molecular diversity. Standard acylation reactions with acyl chlorides or carboxylic acids, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), readily form amide bonds. fishersci.co.uk These reactions are typically performed in aprotic solvents, sometimes with the addition of a non-nucleophilic base, to yield N-(2-fluoro-5-iodopyridin-4-yl) amides. This transformation is fundamental for building larger molecules, including peptidomimetics and potential enzyme inhibitors. fishersci.co.uk

Further functionalization can be achieved by converting the amino group into secondary or tertiary amines through reactions such as reductive amination with aldehydes or ketones. Additionally, the amino group serves as a nucleophile in the construction of various heterocyclic systems. nih.gov Condensation reactions with diketones or other bifunctional electrophiles can lead to the formation of fused ring systems, such as pyrimidines or pyrazoles, attached to the pyridine (B92270) core. nih.gov These strategies are crucial for creating novel molecular frameworks with potential applications in drug discovery. nih.govnih.gov

Arylation, Alkenylation, and Alkynylation through Cross-Coupling at the Iodo Position

The carbon-iodine bond at the 5-position is the most reactive site for transition-metal-catalyzed cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The pronounced reactivity difference between the C-I and C-F bonds allows for highly selective functionalization at the iodo-position while leaving the fluoro-substituent intact.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or vinyl groups by coupling the iodopyridine with boronic acids or their esters. organic-chemistry.orglibretexts.org The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system. organic-chemistry.orgresearchgate.net This method is robust, tolerates a wide range of functional groups, and is a cornerstone for synthesizing biaryl compounds. libretexts.org

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is the method of choice. wikipedia.org This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the iodopyridine with a terminal alkyne. organic-chemistry.orglibretexts.org The resulting alkynylpyridines are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry. wikipedia.orgresearchgate.net

Heck Reaction: Alkenylation can be achieved via the Heck reaction, which couples the iodopyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at the less substituted carbon of the alkene, providing access to various styrenyl and other vinyl-substituted pyridine derivatives. wikipedia.orglibretexts.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C5-Iodo Position

Coupling Reaction Reagents & Conditions Product Type
Suzuki-Miyaura Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 5-Aryl/vinyl-2-fluoropyridin-4-amine
Sonogashira Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base (e.g., Et₃N) 5-Alkynyl-2-fluoropyridin-4-amine
Heck Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Phosphine (B1218219) ligand 5-Alkenyl-2-fluoropyridin-4-amine

Selective Modification of Halogen Substituents for Diverse Pyridine Scaffolds

The orthogonal reactivity of the iodo and fluoro substituents is a key feature of this compound, enabling the stepwise and selective functionalization of the pyridine ring. The C-I bond is readily cleaved by palladium catalysts in cross-coupling reactions, while the C-F bond is generally inert under these conditions. This allows for the initial modification at the 5-position without affecting the fluorine atom.

Following the functionalization at the iodo-position, the fluorine atom at the 2-position can be targeted for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the pyridine nitrogen and other ring substituents can activate the C-F bond towards attack by strong nucleophiles like alkoxides, thiolates, or amines, often requiring elevated temperatures. This sequential strategy—palladium-catalyzed coupling at C5 followed by SNAr at C2—provides a powerful route to constructing highly substituted and diverse pyridine scaffolds that would be challenging to synthesize otherwise.

Integration into Peptidomimetic Design and Synthesis

The structural and electronic properties of the this compound scaffold make it an attractive building block for peptidomimetics. diva-portal.org Peptidomimetics aim to replicate the biological activity of peptides while improving their pharmacological properties, such as metabolic stability and oral bioavailability. nih.gov The fluorinated pyridine ring can act as a bioisostere for peptide bonds or amino acid side chains, introducing conformational constraints and altering electronic properties. nih.govrsc.org

The amino group can be acylated with amino acids or peptide fragments, while the iodo-position can be functionalized to mimic the side chains of amino acids like phenylalanine or tyrosine through Suzuki coupling. diva-portal.org The fluorine atom can enhance binding affinity through favorable interactions with biological targets and improve metabolic stability by blocking sites susceptible to oxidative metabolism. rsc.org This integration allows for the creation of novel peptide-like structures with potentially enhanced therapeutic profiles. diva-portal.org

Strategies for Introducing Chiral Building Blocks

Introducing chirality is essential for developing selective therapeutic agents. Chiral building blocks can be incorporated into derivatives of this compound through several strategies. nih.gov

One common approach involves coupling the amino group with chiral carboxylic acids, including protected amino acids, to form diastereomeric amides. researchgate.net These diastereomers can then be separated, or the chiral auxiliary can direct subsequent transformations.

Alternatively, chiral moieties can be introduced through cross-coupling reactions at the iodo-position. For instance, Sonogashira or Suzuki couplings can be performed with chiral alkynes or boronic esters, respectively. researchgate.net Furthermore, asymmetric synthesis techniques, such as asymmetric hydrogenation of an alkenyl chain introduced via a Heck reaction, can create a chiral center on a substituent attached to the pyridine ring. nih.govresearchgate.net These methods are crucial for exploring the stereochemical requirements of biological targets and optimizing the potency and selectivity of drug candidates. nih.govenamine.net

Applications As a Key Intermediate in Academic Chemical Synthesis

Precursor for Kinase Inhibitor Research

2-Fluoro-5-iodopyridin-4-amine has been utilized as a foundational scaffold in the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The development of selective kinase inhibitors is therefore a major focus of pharmaceutical research.

The aminopyridine core of this compound can mimic the hinge-binding motif of ATP, the natural substrate for kinases. This allows for the design of inhibitors that can effectively compete with ATP and block the kinase's activity. For instance, researchers have used this intermediate to synthesize a series of 3-aminopyridin-2-one-based fragments that have shown inhibitory activity against Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy. nih.gov The fluorine and iodine atoms on the pyridine (B92270) ring provide opportunities for further chemical modifications to enhance potency and selectivity. In one study, the introduction of a substituted 2-aminopyrimidine (B69317) moiety led to a significant increase in activity across a panel of 26 kinases. nih.gov

Another example involves the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors, where related aminopyridine structures are key. This research led to the identification of a dual FLT3/Aurora kinase inhibitor, CCT241736, as an orally bioavailable preclinical candidate for treating acute myeloid leukemia. nih.govresearchgate.net

Target Kinase FamilyExample Compound ClassKey Structural Feature from Intermediate
Aurora KinasesImidazo[4,5-b]pyridinesAminopyridine core
FLT3 KinaseImidazo[4,5-b]pyridinesAminopyridine core
Monopolar Spindle 1 (MPS1)3-Aminopyridin-2-onesAminopyridine core

Building Block for Receptor Modulator Development

The development of molecules that can modulate the activity of cellular receptors is a cornerstone of drug discovery. This compound provides a versatile platform for the synthesis of such compounds. The amino group can be readily functionalized, and the iodine atom can participate in cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This enables the creation of libraries of compounds that can be screened for their ability to interact with specific receptors. While direct examples specifically citing "this compound" in receptor modulator development are not prevalent in the provided search results, the fundamental reactivity of this class of compounds makes it a suitable starting material for such endeavors. The principles of its use in synthesizing other biologically active molecules are directly transferable to the field of receptor modulator development.

Scaffold for the Synthesis of Novel Thrombin Inhibitors

Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thrombotic disorders. The development of novel, orally bioavailable thrombin inhibitors is an active area of research. nih.gov While direct synthesis of thrombin inhibitors from this compound was not found, the principles of using substituted aromatic amines in the design of such inhibitors are well-established. For instance, the synthesis of bivalent thrombin inhibitors based on amidinophenylalanines demonstrates the use of complex aromatic building blocks to achieve high potency and stability. nih.gov The structural features of this compound, particularly the potential for elaboration at the iodo and amino positions, make it a plausible candidate for the development of new scaffolds for thrombin inhibitors.

Role in the Development of Biological Probes

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes. The development of probes that can selectively detect specific biomolecules or cellular events is of great interest. The pyridine scaffold is a component of some fluorescent probes, and the reactivity of this compound makes it a candidate for the synthesis of novel probes.

For example, research into fluorescent probes for hydrogen polysulfides (H2Sn) has utilized a 2-fluoro-5-nitro-benzoic ester template. nih.gov This highlights the utility of fluorinated aromatic compounds in the design of reaction-based probes. Although not a direct application of this compound, this demonstrates the potential for its use in creating probes where the fluorine atom can act as a leaving group in a fluorescence turn-on event. The development of peptide-based fluorescent probes for bioimaging applications is another area where versatile building blocks are crucial. researchgate.net

Contribution to Advanced Agrochemical Synthesis Research (e.g., Pesticides, Herbicides)

The agrochemical industry is continually searching for new and more effective pesticides and herbicides to protect crops and ensure food security. Organofluorine compounds have made significant contributions to this field, with a large number of commercial agrochemicals containing at least one fluorine atom. nih.gov The presence of fluorine can enhance the biological activity, selectivity, and metabolic stability of these compounds.

Use in Synthesis of N-Benzoyl Urea (B33335) Compounds for Research Applications

N-Benzoyl urea compounds are a class of molecules with a wide range of biological activities, including insecticidal and potential antitumor properties. google.comresearchgate.net The synthesis of these compounds often involves the reaction of an isocyanate with an amine. This compound, with its primary amino group, is a suitable precursor for the synthesis of novel N-benzoyl urea derivatives.

The general synthetic route involves the conversion of a substituted benzamide (B126) to an isocyanate, which is then reacted with an amine. google.com By using this compound as the amine component, researchers can introduce the fluorinated and iodinated pyridine moiety into the final N-benzoyl urea structure. This allows for the exploration of how these substituents influence the biological activity of the resulting compounds. The iodine atom also provides a handle for further diversification of the molecule through cross-coupling reactions, enabling the creation of a library of related compounds for structure-activity relationship studies.

Intermediate for Phosphodiesterase Type 5 (PDE-V) Inhibitors Research

Following a comprehensive review of publicly available scientific literature, including academic journals and patent databases, there is currently no direct evidence to suggest that this compound is utilized as a key intermediate in the academic or industrial research and synthesis of Phosphodiesterase Type 5 (PDE-V) inhibitors.

Extensive searches of chemical synthesis and medicinal chemistry literature did not yield any specific examples or detailed research findings where this compound serves as a precursor or significant building block for the development of compounds targeting the PDE-V enzyme. The established synthetic routes for well-known PDE-V inhibitors such as sildenafil, tadalafil, and vardenafil, as well as their various analogs, originate from different starting materials.

While substituted pyridines are a common motif in medicinal chemistry and have been incorporated into a wide array of pharmacologically active molecules, the specific compound this compound does not appear in the context of PDE-V inhibitor research in the currently accessible scientific record. Therefore, a detailed discussion, including data tables and research findings on its application in this specific area, cannot be provided.

Further research and newly published literature may, in the future, reveal a role for this compound in the development of novel PDE-V inhibitors, but as of now, this connection is not documented.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Fluoro 5 Iodopyridin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For derivatives of 2-Fluoro-5-iodopyridin-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive picture of the molecular framework.

¹H NMR Applications

Proton NMR (¹H NMR) provides critical information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. In a typical derivative of this compound, the spectrum reveals distinct signals for the aromatic protons and the amine protons.

Aromatic Protons : The pyridine (B92270) ring contains two protons. The proton at the C3 position typically appears as a doublet due to coupling with the adjacent fluorine atom, while the proton at the C6 position appears as a singlet or a very finely split multiplet. The chemical shifts are influenced by the electronic effects of the substituents; the electron-donating amino group tends to shield protons, while the electronegative fluorine and iodine atoms have deshielding effects.

Amine Protons : The protons of the -NH₂ group usually appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
H-3 6.5 - 7.0 Doublet (d) ³J(H,F) ≈ 7-9
H-6 7.8 - 8.2 Singlet (s) -
-NH₂ 4.5 - 5.5 Broad Singlet (br s) -

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) is used to determine the carbon skeleton of a molecule. For this compound derivatives, five distinct signals are expected for the pyridine ring carbons.

Carbon-Fluorine Coupling : The carbon atom directly bonded to the fluorine (C2) exhibits a large one-bond coupling constant (¹J(C,F)), which is a characteristic feature in ¹³C NMR spectra of fluorinated compounds. This signal appears as a doublet.

Substituent Effects : The chemical shifts of the ring carbons are significantly affected by the attached groups. The C-I bond (C5) is influenced by the heavy atom effect of iodine, often resulting in a lower chemical shift than might otherwise be expected. The carbon attached to the amino group (C4) is shielded, while the carbons adjacent to the electronegative nitrogen and fluorine atoms are deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling
C-2 155 - 160 (d) ¹J(C,F) ≈ 230-250 Hz
C-3 108 - 112 (d) ²J(C,F) ≈ 15-25 Hz
C-4 150 - 155 (s) -
C-5 75 - 80 (s) -
C-6 150 - 155 (d) ³J(C,F) ≈ 3-5 Hz

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive technique for characterizing fluorinated organic compounds. rsc.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides high-resolution spectra with a wide chemical shift range, making it highly sensitive to the local electronic environment. fluorine1.runih.gov For this compound derivatives, ¹⁹F NMR is used to:

Confirm the presence of the fluorine atom.

Provide information about the electronic nature of the pyridine ring through the ¹⁹F chemical shift.

Study intermolecular interactions, as the fluorine chemical shift can be perturbed by hydrogen bonding or other non-covalent interactions.

The chemical shift of fluorine in α-positions on a pyridine ring is typically found in a distinct region, and its precise value can be used to confirm the substitution pattern. fluorine1.runih.gov

X-ray Crystallography for Solid-State Structural Analysis

Confirmation of Molecular Conformation and Stereochemistry

For derivatives of this compound, single-crystal X-ray diffraction analysis provides unequivocal confirmation of the molecular structure. Key structural features that can be determined include:

The planarity of the pyridine ring.

The precise bond lengths and angles, revealing any distortions caused by steric strain between the bulky iodine atom and adjacent substituents.

The geometry of the exocyclic amino group and its orientation relative to the ring.

This level of detail is crucial for validating the identity of a synthesized compound and for providing an accurate geometric model for computational studies.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The packing of molecules in a crystal is governed by a variety of intermolecular forces. ias.ac.inrsc.org For this compound derivatives, hydrogen bonding and halogen bonding are expected to be the dominant structure-directing interactions.

Hydrogen Bonding : The amino group (-NH₂) is an excellent hydrogen bond donor, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. This combination frequently leads to the formation of robust supramolecular synthons, such as centrosymmetric dimers or one-dimensional chains (catemers). acs.orgrsc.org These interactions play a critical role in the formation of organized molecular frameworks. nih.govrsc.org

Halogen Bonding : The iodine atom on the pyridine ring can act as a halogen bond donor. acs.org This occurs due to an electron-deficient region, known as a σ-hole, located on the iodine atom opposite the C-I covalent bond. nih.gov This σ-hole can engage in an attractive, non-covalent interaction with a Lewis basic site on an adjacent molecule, such as the pyridine nitrogen or the amino group. researchgate.net The directionality and strength of halogen bonds make them a powerful tool in crystal engineering for designing solids with specific architectures. nih.gov

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound Derivatives

Interaction Type Donor Acceptor Typical Motif
Hydrogen Bond Amino Group (N-H) Pyridine Nitrogen (N) Dimer (R₂²(8) motif), Chain/Catemer
Hydrogen Bond Amino Group (N-H) Amino Group (N) Chain, Sheet
Halogen Bond Iodine (C-I) Pyridine Nitrogen (N) Linear chain
Halogen Bond Iodine (C-I) Amino Group (N) Linear chain

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the forces that govern crystal packing. The analysis involves generating a three-dimensional surface around a molecule, colored according to various properties, to highlight regions of intermolecular contact.

For derivatives of this compound, the Hirshfeld surface is partitioned based on the electron contribution from the molecule itself versus its neighbors. Key graphical representations include the dnorm surface and two-dimensional fingerprint plots. The dnorm surface uses a red-white-blue color scheme where red spots indicate close intermolecular contacts that are shorter than the sum of their van der Waals radii, white areas represent contacts approximately at the van der Waals separation, and blue regions signify longer contacts. nih.govnih.gov

Based on analyses of structurally related compounds, such as other halogenated aminopyridines and iodo-substituted aromatic systems, the primary contributions to the crystal packing of this compound derivatives can be predicted. nih.govnih.gov The most significant interactions are typically H···H contacts, which arise from the high abundance of hydrogen atoms on the molecular surface. nih.govnih.gov Hydrogen bonds, particularly N–H···N interactions between the amine group and the pyridine nitrogen of adjacent molecules, are also expected to play a crucial role in stabilizing the crystal structure. These appear as distinct "spikes" on the 2D fingerprint plot.

Other important contacts include C···H/H···C, S···H/H···S, and N···H/H···N interactions. nih.gov The presence of fluorine and iodine atoms introduces H···F, C···F, and potential halogen bonding (N···I or I···I) interactions, which are critical in directing the supramolecular assembly. The shape index of the Hirshfeld surface can be used to identify π-π stacking interactions between pyridine rings, which would appear as adjacent red and blue triangles. mdpi.com

The following table summarizes the anticipated contributions of various intermolecular contacts to the crystal packing of a typical this compound derivative, based on data from analogous structures.

Interaction TypeExpected Contribution (%)Description
H···H~35 - 45%Van der Waals forces, generally the largest contribution due to the high surface abundance of hydrogen. nih.govnih.gov
H···C/C···H~15 - 25%Weak hydrogen bonding and van der Waals interactions. nih.gov
H···N/N···H~10 - 15%Strong N-H···N hydrogen bonds are critical for forming chains or dimers, stabilizing the structure. nih.gov
H···I/I···H~5 - 10%Reflects interactions involving the iodine atom, contributing to the overall packing scheme.
H···F/F···H~5 - 10%Interactions involving the electronegative fluorine atom.
C···C~3 - 7%Indicative of potential π-π stacking between pyridine rings. nih.gov
N···IVariablePotential for halogen bonding, a significant directional interaction.

This quantitative analysis of intermolecular forces is essential for understanding the solid-state properties of the material and for rational crystal engineering.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is an indispensable analytical technique for the molecular characterization of organic compounds, providing precise information about their mass and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, LC-MS is primarily used to determine the purity of a sample and to identify it within a complex mixture, such as during reaction monitoring.

The liquid chromatography component separates the target compound from starting materials, byproducts, and other impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, where the analyte is ionized to produce a protonated molecule, [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), confirming the presence and identity of the compound by its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This level of precision allows for the unambiguous determination of a molecule's elemental formula. researchgate.net For this compound, HRMS is the definitive technique for confirming its identity and elemental composition.

Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. Fourier transform instruments like the Orbitrap or FT-ICR are commonly used for these measurements. nih.gov By comparing the experimentally measured accurate mass of the molecular ion to the theoretically calculated mass, the molecular formula can be confidently assigned, leaving no ambiguity. This is a critical step in the structural elucidation of newly synthesized compounds.

ParameterTechniqueApplication for this compound
Molecular Formula C₅H₄FIN₂-
Nominal Mass 238 g/mol Determined by standard MS.
Calculated Exact Mass 237.94032 DaThe theoretical monoisotopic mass of the neutral molecule. nih.gov
Measured Ion (ESI+) [C₅H₅FIN₂]⁺Protonated molecule observed in positive ion mode.
Calculated Exact Mass of Ion 238.94810 DaThe value HRMS would measure to confirm the formula.
Primary Use of LC-MS Purity AssessmentSeparation from impurities and confirmation of molecular weight.
Primary Use of HRMS Formula ConfirmationUnambiguous determination of the elemental formula through highly accurate mass measurement. researchgate.net

Vibrational Spectroscopy for Molecular Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending, rocking). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond types.

For this compound, the FTIR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of the pyridine ring, containing C=C and C=N stretching vibrations. The C-F stretching vibration is expected to produce a strong band, typically in the 1200-1300 cm⁻¹ range, while the C-I stretching vibration would appear at a much lower frequency, generally below 600 cm⁻¹.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light (from a laser) that results from interactions with the molecule's vibrational modes. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce stronger signals in Raman spectra.

In the FT-Raman spectrum of this compound, the symmetric ring breathing mode of the pyridine ring is expected to be a particularly strong and characteristic band, typically appearing around 990-1010 cm⁻¹. researchgate.net Aromatic C-H stretching and N-H stretching vibrations are also observable. The C-I stretching vibration, often weak in FTIR, can be more prominent in the Raman spectrum. The combination of both FTIR and FT-Raman spectra provides a more complete vibrational analysis and confident structural confirmation of the molecule. nih.govnih.gov

The following table presents the expected characteristic vibrational frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)TechniqueNotes
N-H Asymmetric & Symmetric Stretch3300 - 3500FTIR, RamanCharacteristic of the primary amine (-NH₂) group. researchgate.net
Aromatic C-H Stretch3000 - 3150FTIR, RamanVibrations of the C-H bonds on the pyridine ring. mdpi.com
C=N and C=C Ring Stretch1400 - 1650FTIR, RamanMultiple bands corresponding to the pyridine ring stretching modes. researchgate.net
N-H Scissoring (Bending)1590 - 1650FTIRIn-plane bending of the -NH₂ group.
C-F Stretch1200 - 1300FTIR (Strong)Strong absorption due to the high electronegativity of fluorine.
Pyridine Ring Breathing990 - 1010Raman (Strong)A symmetric vibration that is characteristically strong in Raman spectra. researchgate.net
Aromatic C-H Out-of-Plane Bend700 - 900FTIRBending vibrations of the ring C-H bonds.
C-I Stretch500 - 600Raman, FTIR (Weak)Vibration of the carbon-iodine bond, typically weak in IR but more visible in Raman.

Computational and Theoretical Investigations of 2 Fluoro 5 Iodopyridin 4 Amine and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Fluoro-5-iodopyridin-4-amine, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield crucial information about its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density. This data is fundamental to understanding the molecule's stability and reactivity.

Table 7.1.1: Hypothetical Optimized Geometry Parameters for this compound (Calculated using DFT)

ParameterValue
C2-F Bond Length (Å)Data not available
C5-I Bond Length (Å)Data not available
C4-N (amine) Bond Length (Å)Data not available
C2-N1-C6 Angle (°)Data not available
F-C2-C3 Angle (°)Data not available
I-C5-C4 Angle (°)Data not available

Table 7.1.2: Hypothetical Electronic Properties of this compound (Calculated using DFT)

PropertyValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available

Quantum Chemical Studies of Reaction Energetics and Transition States

Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions. For this compound, these studies could investigate the thermodynamics and kinetics of various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine reaction enthalpies, activation energies, and reaction rates. This information is vital for predicting the feasibility and outcome of chemical transformations involving this compound.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) would indicate areas susceptible to electrophilic attack, such as the nitrogen atom of the pyridine (B92270) ring and the amino group. Conversely, regions of positive potential (blue) would highlight sites prone to nucleophilic attack. The iodine atom, due to the σ-hole phenomenon, could also present a region of positive potential, making it a potential halogen bond donor.

Computational Studies Supporting Reaction Mechanisms

Computational studies are crucial for elucidating and supporting proposed reaction mechanisms. For reactions involving this compound, theoretical calculations can be used to model the step-by-step transformation of reactants to products. By locating and characterizing all stationary points on the potential energy surface, including intermediates and transition states, a detailed mechanistic pathway can be constructed. This approach provides a molecular-level understanding of the reaction, which can be difficult to obtain through experimental methods alone.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

While DFT is a popular choice, other computational methods like ab initio (e.g., Hartree-Fock, Møller-Plesset perturbation theory) and semi-empirical methods (e.g., AM1, PM3) can also be used, particularly for preliminary conformational analysis. These methods can be employed to explore the different possible conformations of this compound, for instance, concerning the orientation of the amino group relative to the pyridine ring. By calculating the relative energies of different conformers, the most stable, low-energy structures can be identified.

Future Perspectives and Emerging Research Avenues for 2 Fluoro 5 Iodopyridin 4 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is guiding the evolution of synthetic strategies for highly functionalized pyridines. nih.govrasayanjournal.co.in Future efforts in the synthesis of 2-fluoro-5-iodopyridin-4-amine and its derivatives will likely focus on minimizing environmental impact and enhancing efficiency. Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine (B92270) derivatives. nih.gov Its application to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods.

Green Catalysts and Solvents: Research is moving towards the use of environmentally benign catalysts and solvents. benthamscience.com For instance, the use of ionic liquids as both catalysts and recyclable reaction media presents a promising avenue for the sustainable production of pyridine compounds. benthamscience.com The development of solid-supported catalysts could also simplify product purification and catalyst recovery.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step, adhering to the principles of atom economy. nih.gov Designing novel MCRs that incorporate fragments analogous to this compound could streamline the synthesis of complex derivative libraries.

Biocatalysis: The use of enzymes to catalyze specific transformations offers unparalleled selectivity under mild conditions. ijarsct.co.in Exploring enzymatic halogenation or amination on a suitable pyridine precursor could provide a highly sustainable route to this compound.

Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, improved energy efficiency, potentially higher yields. nih.gov
Green Catalysts/SolventsReduced environmental impact, easier product purification, catalyst recyclability. benthamscience.com
Multicomponent ReactionsIncreased synthetic efficiency, atom economy, rapid generation of molecular diversity. nih.gov
BiocatalysisHigh selectivity, mild reaction conditions, reduced use of hazardous reagents. ijarsct.co.in

Exploration of Unconventional Reaction Pathways and Regioselectivity Control

Beyond traditional cross-coupling and nucleophilic substitution reactions, the exploration of unconventional reaction pathways is set to expand the synthetic utility of this compound. A major focus will be on achieving precise control over regioselectivity in the functionalization of the pyridine ring.

Photoredox Catalysis is emerging as a powerful tool for the site-selective functionalization of pyridines. acs.orgresearchgate.net By generating pyridinyl radicals or employing N-alkoxypyridinium salts, it is possible to achieve C-H functionalization at positions that are not easily accessible through conventional ionic pathways. acs.orgresearchgate.net This could enable the introduction of new substituents onto the this compound core with high regiocontrol.

The generation and trapping of pyridyl radicals from halopyridines using photoredox catalysis offers a programmable method for regioselective alkylation. nih.gov This approach could be adapted to introduce a wide range of alkyl groups at specific positions on the this compound scaffold, complementing existing cross-coupling methods.

Furthermore, the development of novel directing groups or the use of transient templates could override the inherent electronic biases of the substituted pyridine ring, enabling functionalization at otherwise unreactive positions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the adoption of automated synthesis technologies. researchgate.net The unique reactivity of this compound makes it an ideal candidate for integration into these platforms.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the ability to perform multi-step sequences in a continuous fashion. innovationnewsnetwork.com The synthesis of this compound and its subsequent derivatization could be adapted to flow reactors, enabling on-demand production and purification.

Automated synthesis platforms , often coupled with artificial intelligence and machine learning algorithms, can accelerate the discovery of new molecules with desired properties. researchgate.netnih.gov By incorporating this compound into automated workflows, it will be possible to rapidly generate and test large libraries of derivatives for biological activity or material properties. This high-throughput approach can significantly shorten the timeline for the development of new pharmaceuticals and functional materials. atomfair.com

Computational Design of Novel Derivatives with Tuned Reactivity Profiles

In silico methods are becoming indispensable tools in modern chemical research. Computational chemistry can be used to predict the reactivity of molecules and to design new derivatives with tailored electronic and steric properties. osu.edu

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activity. nih.govbenthamdirect.com This information can then be used to guide the design of new compounds with enhanced potency and selectivity.

Density Functional Theory (DFT) calculations can provide detailed insights into the reaction mechanisms of processes involving this compound. mdpi.comiaea.org By understanding the energetic barriers of different reaction pathways, it is possible to predict the regioselectivity of reactions and to design catalysts that favor a desired outcome. This predictive power can significantly reduce the amount of empirical experimentation required to develop new synthetic methods.

The computational design of novel derivatives with specific reactivity profiles will enable the more efficient and targeted synthesis of molecules for a wide range of applications, from enzyme inhibitors to organic electronic materials. nih.govresearchgate.netmdpi.combohrium.comnih.gov

Elucidation of Remaining Mechanistic Ambiguities in Halogenated Pyridine Systems

Despite significant progress, a number of mechanistic questions regarding the reactivity of halogenated pyridine systems remain. A deeper understanding of these mechanisms is crucial for the rational design of new reactions and catalysts.

Future research will likely focus on:

The precise role of catalysts in C-H activation and functionalization reactions. beilstein-journals.orgthieme-connect.comnih.govrsc.org While many effective catalysts have been developed, the exact nature of the active species and the elementary steps of the catalytic cycle are often not fully understood.

The factors that govern regioselectivity in radical-based functionalization reactions. The ability to predict and control the position of substitution is a major challenge in pyridine chemistry. acs.org

The interplay of fluorine and iodine substituents in modulating the reactivity of the pyridine ring. A more quantitative understanding of how these halogens influence the electronic structure and reactivity of the molecule will be invaluable for designing new transformations.

Advanced spectroscopic techniques, kinetic studies, and computational modeling will be essential tools in addressing these fundamental questions and further unlocking the synthetic potential of this compound and related halogenated pyridines.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-5-iodopyridin-4-amine, and how do reaction conditions influence yield and purity?

The synthesis of halogenated pyridines like this compound often involves sequential halogenation and functionalization. Key methods include:

  • Fluorodenitration : Replacement of nitro groups with fluorine using reagents like tetrabutylammonium fluoride (TBAF) under mild conditions to preserve iodine stability .
  • Electrophilic iodination : Direct iodination at the 5-position of a pre-fluorinated pyridine scaffold, requiring careful control of temperature (e.g., 0–25°C) to avoid side reactions .
  • Protection-deprotection strategies : Use of Boc or acetyl groups to protect the amine during halogenation steps, followed by acidic or basic deprotection .

Q. Optimization Tips :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine solubility and regioselectivity.
  • Catalysts : Palladium or copper catalysts improve iodination efficiency but require inert atmospheres to prevent decomposition .

Q. How can structural analogs of this compound guide its reactivity prediction in cross-coupling reactions?

Structural analogs (e.g., 2-chloro-5-iodopyridin-4-amine) demonstrate that halogen positioning significantly impacts reactivity:

CompoundHalogen SubstituentsReactivity with Suzuki CouplingReference
2-Chloro-5-iodopyridin-4-amineCl (C2), I (C5)Iodine at C5 reacts preferentially
5-Fluoro-2-methoxypyridin-4-amineF (C5), OMe (C2)Lower reactivity due to electron-donating OMe

Q. Key Insights :

  • The iodine atom at C5 is more reactive in Pd-catalyzed cross-couplings (e.g., Suzuki, Stille) due to lower bond dissociation energy compared to fluorine .
  • Fluorine at C2 stabilizes the pyridine ring electronically, reducing undesired side reactions during coupling .

Q. What analytical techniques are critical for characterizing this compound and confirming regiochemistry?

  • NMR Spectroscopy :
    • 19F NMR^{19}\text{F NMR} detects fluorine environment shifts (δ ~ -120 ppm for C2-F).
    • 1H NMR^{1}\text{H NMR} resolves amine protons (δ 5.5–6.5 ppm) and coupling constants for regiochemistry .
  • X-ray Crystallography : Resolves halogen positions and hydrogen-bonding networks (e.g., N–H⋯N interactions in pyridine derivatives) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns (e.g., iodine’s 127I^{127}\text{I} and 129I^{129}\text{I} signals) .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and iodine substituents affect the compound’s biological interactions?

Fluorine’s electronegativity and iodine’s polarizability create unique electronic profiles:

  • Fluorine : Withdraws electron density, enhancing hydrogen-bond acceptor capacity at the amine group .
  • Iodine : Acts as a hydrophobic moiety, improving membrane permeability in cellular assays .

Case Study :
In fluorinated pyrimidines, iodine substitution at meta positions increases binding affinity to kinase targets (e.g., EGFR) by 2–3-fold compared to non-iodinated analogs .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridines?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:

  • Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out byproducts .
  • Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify false positives from aggregation artifacts .
  • Control Experiments : Compare with structurally similar compounds (e.g., 2-fluoro-4-aminopyridines lacking iodine) to isolate substituent effects .

Q. How can computational methods predict the metabolic stability of this compound?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict oxidative metabolism at C–I or N–H sites .
  • Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to identify metabolic hotspots .
  • In Silico ADMET Tools : Software like Schrödinger’s QikProp predicts logP (2.1–2.5) and solubility (~50 μM), guiding lead optimization .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

  • Temperature Control : Exothermic iodination steps require jacketed reactors to prevent thermal degradation .
  • Continuous Flow Systems : Improve mixing and heat transfer for high-yield (>80%) iodination at gram scale .
  • Purification : Use silica gel chromatography or recrystallization (ethanol/water) to remove di-iodinated byproducts .

Q. How do solvent polarity and pH influence the compound’s stability in aqueous solutions?

  • Acidic Conditions (pH < 3) : Protonation of the amine group increases solubility but risks hydrolysis of the C–I bond .
  • Neutral/Basic Conditions (pH 7–9) : Promote iodine displacement by nucleophiles (e.g., hydroxide). Use buffered solutions (PBS) for short-term storage .
  • Solvent Effects : DMSO stabilizes the compound via hydrogen bonding but may interfere in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.